Cas no 26929-65-7 (1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione)

1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2'-Azido-2'-deoxyuridine
- 2′-Azido-2′-deoxyuridine
- N3-dU
- NSC 678533
- BCP14834
- CID 134693227
- N3dUrd
- NSC678533
- VZ21747
- NCI60_028133
- A818678
- 1-(2-Azido-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
- 1-[3-azido-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
- 1-[3-azido-5-(hydroxymethyl)-4-oxidanyl-oxolan-2-yl]pyrimidine-2,4-dione
- 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione
-
- MDL: MFCD00043045
- インチ: 1S/C9H11N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)
- InChIKey: MRUKYOQQKHNMFI-UHFFFAOYSA-N
- ほほえんだ: O1C([H])(C([H])([H])O[H])C([H])(C([H])(C1([H])N1C([H])=C([H])C(N([H])C1=O)=O)N=[N+]=[N-])O[H]
計算された属性
- せいみつぶんしりょう: 269.07600
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 474
- トポロジー分子極性表面積: 114
じっけんとくせい
- ゆうかいてん: 149-153 ºC
- PSA: 154.30000
- LogP: -2.08114
- 最大波長(λmax): 260(lit.)
- かんど: 水分を吸収しやすく、光に敏感
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301+P310
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
- 福カードFコード:8-10-21
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S22;S24/25
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HX419-5mg |
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione |
26929-65-7 | 98% | 5mg |
¥269.0 | 2023-09-01 | |
TRC | B407648-5mg |
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
26929-65-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014479-5mg |
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione |
26929-65-7 | 98% | 5mg |
¥190 | 2023-09-09 | |
abcr | AB347871-100 mg |
2'-Azido-2'-deoxyuridine, 98%; . |
26929-65-7 | 98% | 100 mg |
€613.80 | 2023-07-19 | |
TRC | B407648-10mg |
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
26929-65-7 | 10mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB347871-25mg |
2'-Azido-2'-deoxyuridine, 98%; . |
26929-65-7 | 98% | 25mg |
€176.50 | 2025-02-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_557792-50mg |
2'-Azido-2'-deoxyuridine, 95% |
26929-65-7 | 95% | 50mg |
¥3505.00 | 2024-08-09 | |
eNovation Chemicals LLC | D961379-100mg |
2'-Azido-2'-deoxyuridine |
26929-65-7 | 98.0% | 100mg |
$320 | 2025-02-27 | |
eNovation Chemicals LLC | D961379-5mg |
2'-Azido-2'-deoxyuridine |
26929-65-7 | 98.0% | 5mg |
$85 | 2024-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA2942-25mg |
2'-Azido-2'-deoxyuridine |
26929-65-7 | >98.0%LC | 25mg |
¥590.00 | 2024-08-09 |
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dioneに関する追加情報
Introduction to 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione (CAS No. 26929-65-7)
1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 26929-65-7, features a pyrimidine core appended with azido, hydroxyl, and hydroxymethyl functional groups, making it a versatile intermediate for the development of novel therapeutic agents. The presence of these reactive moieties allows for diverse chemical transformations, which are exploited in synthetic pathways targeting various biological targets.
The structural motif of 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione positions it as a valuable building block in medicinal chemistry. The pyrimidine scaffold is a fundamental component in many bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The azido group (–N₃) serves as a versatile handle for further functionalization via azide substitution reactions, enabling the introduction of additional pharmacophores or modifications. Concurrently, the hydroxyl and hydroxymethyl groups provide opportunities for etherification, esterification, or other derivatization strategies to enhance solubility or metabolic stability.
In recent years, there has been growing interest in exploring the potential of 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione in the context of drug discovery. Its bifunctional nature—combining both electrophilic and nucleophilic reactivity—makes it an attractive candidate for constructing complex molecular architectures. For instance, the azido group can be selectively converted into amine or thiol derivatives via reduction or transition-metal-catalyzed coupling reactions, respectively. This adaptability is particularly relevant in the design of targeted therapeutics where specific biochemical interactions are required.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig couplings, have been employed to introduce aryl or heteroaryl groups at strategic positions within the pyrimidine ring. These modifications have led to the synthesis of novel analogs with enhanced pharmacological properties. Additionally, biocatalytic approaches have been explored to improve the sustainability of synthetic routes involving 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione, aligning with green chemistry principles.
The pharmaceutical relevance of this compound is underscored by its incorporation into several preclinical and clinical drug candidates. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in cancer metabolism and viral replication. For example, derivatives of 1-3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione have been investigated as potential kinase inhibitors due to their ability to modulate ATP binding pockets through hydrogen bonding interactions. Such studies highlight the compound’s role as a scaffold for generating enzyme-specific inhibitors with improved selectivity and efficacy.
The synthesis of 1-(3-Azidopropyl)-4-hydroxyquinoline and related derivatives has also demonstrated the versatility of this precursor in medicinal chemistry applications. By introducing azido functionalities at specific positions on the quinoline backbone, researchers have generated libraries of compounds with antitumor and anti-inflammatory activities. These efforts underscore the importance of 1-(3-Azidopropyl)-4-hydroxyquinoline as a key intermediate in developing next-generation therapeutics.
The chemical reactivity of 1-(3-Azidopropyl)-4-hydroxyquinoline is further enhanced by its ability to undergo cycloaddition reactions with alkynes and dienes under photochemical conditions. This property has been exploited in constructing polycyclic scaffolds that mimic natural product architectures known for their biological activity. Such strategies are particularly valuable in drug discovery pipelines where complex molecular frameworks are desired to achieve high binding affinity and specificity.
Moreover, computational studies have played a pivotal role in optimizing synthetic routes involving 1-(3-Azidopropyl)-4-hydroxyquinoline. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal conditions for functionalization. These insights have enabled chemists to streamline synthetic protocols while minimizing unwanted side products. As computational power continues to advance, such approaches will become increasingly integral to modern drug development processes.
The adaptability of 1-(3-Azidopropyl)-4-hydroxyquinoline extends beyond small-molecule drug design; it has also been utilized in materials science applications where functionalized quinolines contribute to the development of advanced polymers and organic electronics components. The presence of electron-withdrawing groups like hydroxyl and azido enhances charge transport properties in conjugated polymers used in optoelectronic devices such as organic light-emitting diodes (OLEDs). This dual utility underscores the broad industrial relevance of this compound.
In conclusion,1-(3-Azidopropyl)-4-hydroxyquinoline represents a multifaceted compound with significant potential across pharmaceutical research and materials science domains. Its unique structural features enable diverse chemical transformations that are harnessed for developing novel therapeutics targeting critical biological pathways while also serving as precursors for advanced functional materials. As synthetic methodologies continue to evolve along with computational tools,1-(3-Azidopropyl)-4-hydroxyquinoline will undoubtedly remain at forefronts innovation within these fields.
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